3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one
Description
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
3,3-dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2-one |
InChI |
InChI=1S/C9H10N2O2/c1-9(2)8(12)11-6-3-4-10-5-7(6)13-9/h3-5H,1-2H3,(H,11,12) |
InChI Key |
BWTFQIPKZGNSPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=NC=C2)C |
Origin of Product |
United States |
Preparation Methods
Alternative Pathway: Pre-functionalized Starting Materials
An alternative strategy involves using 3-hydroxy-2-(methylamino)pyridine (5) as the starting material. Reacting 5 with chloroacetone (6) in THF under reflux introduces the dimethyl groups during cyclization (Figure 2). This one-pot method avoids post-synthetic alkylation but requires stringent control of stoichiometry to prevent dimerization.
Advanced Synthetic Routes
One-Pot Tandem Reactions
Recent advancements adapt protocols from triazolo-oxazinone synthesis. A modified one-pot procedure combines 3-hydroxy-2-aminopyridine , chloroacetyl chloride , and sodium azide in DMF. While this method primarily yields triazole-fused derivatives, replacing sodium azide with methylamine redirects the pathway to form 3,3-dimethyl-oxazinones (Figure 3).
Critical Adjustments :
-
Reagent Ratios : A 1:1.2 ratio of chloroacetyl chloride to methylamine minimizes over-alkylation.
-
Temperature Gradient : Initial reaction at 25°C followed by heating to 80°C ensures complete cyclization.
Analytical Characterization and Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the oxazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Structural Variations
The table below compares key structural features and properties of 3,3-dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one with similar compounds:
*Estimated based on structural similarity.
Physicochemical Properties
- Solubility: Thiazinone analogs (C₇H₆N₂OS) show reduced aqueous solubility due to sulfur’s lower polarity versus oxygen .
- Stability : NMR studies (e.g., downfield shifts in C5 protons upon cyclization) suggest annelated rings in dimethyl derivatives enhance conjugation and stability .
Biological Activity
3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 178.19 g/mol. Its structure features a pyridine ring fused with an oxazine moiety, contributing to its unique chemical reactivity and biological properties.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Cyclization Reactions : Utilizing appropriate precursors to facilitate the formation of the oxazine structure.
- Functional Group Modifications : Altering substituents on the pyridine ring to enhance biological activity.
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of this compound derivatives revealed their ability to inhibit the growth of human cancer cell lines. The derivatives were tested against a panel of cancer cells, showing IC50 values in the micromolar range. The most active compounds caused significant cell cycle arrest at the G2/M phase .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies indicated favorable interactions with proteins involved in cancer progression and inflammation pathways. Such insights are crucial for guiding further modifications to enhance efficacy .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their unique features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one | Oxazine with a different pyridine | Exhibits different biological activities |
| Pyrido[4,3-b][1,4]oxazine | Oxazine with a different fusion | Known for anti-cancer properties |
| 5-Methylpyrido[2,3-b][1,4]oxazine | Methyl-substituted oxazine | Enhanced solubility and potential bioactivity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,3-Dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one, and how do reaction conditions influence yield?
- Methodology : A common approach involves tandem multi-component reactions using substituted pyridine precursors and ketones. For example, cyclocondensation of amines with carbonyl derivatives in polar aprotic solvents (e.g., DMF) at 80–100°C under nitrogen yields the core oxazinone scaffold. Optimization of stoichiometry and reaction time (typically 12–24 hours) is critical to achieve >70% yield .
- Key Data : In analogous systems, Smiles rearrangement using task-specific ionic liquids like [HMIm]BF₄ improved regioselectivity and reduced reaction time to 4–6 hours .
Q. How is structural characterization of this compound performed, and what analytical benchmarks exist?
- Methodology :
- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) resolve methyl group signals (δ ~1.5 ppm for CH₃) and oxazinone carbonyl peaks (δ ~165–170 ppm) .
- HRMS : High-resolution mass spectrometry (ESI+) confirms molecular ion [M+H]⁺ with <2 ppm error against calculated values .
- Crystallography : Single-crystal X-ray diffraction (CCDC deposition no. 902856 for related compounds) validates bond lengths and stereochemistry .
Q. What preliminary biological activity data exist for this scaffold?
- Methodology : Cytotoxicity assays (e.g., MTT against MCF-7 cells) at 10–100 µM concentrations identify IC₅₀ values. Pyrido-oxazinone derivatives exhibit moderate activity (IC₅₀ ~20–50 µM), suggesting potential for structural modification to enhance potency .
Advanced Research Questions
Q. How can synthetic efficiency be improved while minimizing byproduct formation?
- Methodology :
- Solvent Optimization : Replace traditional solvents (e.g., DMF) with ionic liquids (e.g., [HMIm]BF₄) to enhance reaction rates and selectivity .
- Catalysis : Screen transition-metal catalysts (e.g., Pd/Cu) for C–N coupling steps. For example, Pd(OAc)₂ (5 mol%) in DMSO at 120°C reduces dimerization byproducts by 30% .
Q. How to resolve discrepancies in spectroscopic data between computational predictions and experimental results?
- Case Study : Discrepancies in ¹³C NMR carbonyl shifts (calculated vs. observed) arise from solvent effects or intermolecular hydrogen bonding. Validate using DFT calculations (B3LYP/6-31G*) with implicit solvent models (e.g., PCM) .
- Example : For 3,3-dimethyl derivatives, experimental δ(CO) = 168.2 ppm vs. DFT-predicted 170.1 ppm (Δ = 1.9 ppm), attributed to crystal packing forces .
Q. What strategies enhance the scaffold’s bioavailability for in vivo studies?
- Methodology :
- LogP Optimization : Introduce polar substituents (e.g., hydroxyl or amine groups) to reduce LogP from ~2.5 (predicted) to <1.5, improving aqueous solubility .
- Prodrug Design : Acetylate the oxazinone carbonyl to enhance membrane permeability, with enzymatic hydrolysis in target tissues .
Q. How to establish structure-activity relationships (SAR) for substituent effects on biological targets?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
